tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
Tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C13H21F3N2O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many pyrrole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and could be identified through experimental studies such as binding assays or computational methods like molecular docking .
Mode of Action
The mode of action would depend on the specific target. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a particular metabolite. If the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in cell signaling .
Biochemical Pathways
The affected pathways would depend on the specific target and the role of that target in cellular processes. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway might be upregulated or downregulated, leading to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups might influence how well the compound is absorbed in the gut, how it is distributed throughout the body, how it is metabolized by the liver, and how it is excreted in the urine or feces .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the mode of action. For example, if the compound inhibits an enzyme, this might lead to a decrease in the production of a particular metabolite, which could have various downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at particular pH levels or temperatures, and the presence of other molecules might enhance or inhibit the compound’s action .
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O2/c1-12(2,3)20-11(19)18-6-9-4-17(5-10(9)7-18)8-13(14,15)16/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKMAPXZFPLVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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